tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group, a hydroxymethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with a suitable pyridine precursor, followed by reduction and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridine ring results in a piperidine derivative .
Scientific Research Applications
Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4-chlorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Tert-butyl 5-(4-bromophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Tert-butyl 5-(4-methylphenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics can make it more suitable for certain applications compared to its analogs.
Biological Activity
Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (referred to as compound TB-FP) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TB-FP is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a fluorophenyl moiety attached to a dihydropyridine core. Its molecular formula is C16H20FNO3, with a molecular weight of 303.34 g/mol. The structural representation is as follows:
The biological activity of TB-FP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes. Notable mechanisms include:
- Inhibition of Enzymatic Activity : TB-FP has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, its interaction with monoacylglycerol lipase (MAGL) has been documented, where it acts as a competitive inhibitor with an IC50 value of approximately 0.84 µM .
- Antiproliferative Effects : In vitro studies have demonstrated that TB-FP exhibits antiproliferative activity against various cancer cell lines. For example, it showed significant inhibition of cell viability in ovarian cancer cells (OVCAR-3) with an IC50 value of 31.5 µM .
Pharmacological Effects
TB-FP's pharmacological profile suggests several potential therapeutic applications:
- Anti-Cancer Activity : The compound's ability to inhibit cancer cell proliferation indicates its potential as an anti-cancer agent. Further studies are needed to elucidate its efficacy across different cancer types.
- Neuroprotective Effects : Preliminary research suggests that compounds similar to TB-FP may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
- Cardiovascular Benefits : Dihydropyridine derivatives are often explored for their vasodilatory effects; thus, TB-FP may possess similar properties that could be beneficial in treating hypertension or other cardiovascular conditions .
Study 1: MAGL Inhibition
A study highlighted the structure-activity relationship (SAR) of TB-FP analogs, focusing on their ability to inhibit MAGL. The presence of the hydroxymethyl group was crucial for enhancing binding affinity and selectivity towards MAGL compared to other enzymes in the endocannabinoid system .
Study 2: Antiproliferative Activity
In another investigation, TB-FP was tested against several cancer cell lines, including breast and colorectal cancers. The compound demonstrated varying degrees of cytotoxicity, with the most potent effects observed in cells overexpressing MAGL .
Cell Line | IC50 (µM) |
---|---|
OVCAR-3 | 31.5 |
COV318 | 43.9 |
MCF7 | 25.0 |
Properties
Molecular Formula |
C17H22FNO3 |
---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3 |
InChI Key |
SQCQLTJCYUGLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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